4-(2,2,2-Trifluoroethoxy)phenol
Overview
Description
4-(2,2,2-Trifluoroethoxy)phenol, also known as this compound, is a useful research compound. Its molecular formula is C8H7F3O2 and its molecular weight is 192.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Substituent Exchange in Aryloxycyclophosphazenes
Substituent exchange reactions involving trimeric and tetrameric aryloxycyclophosphazenes with sodium 2,2,2-trifluoroethoxide showcased the impact of electron-withdrawing substituents on the displacement of OAr in cyclic trimeric and tetrameric molecules. The study revealed the formation of fully substituted 2,2,2-trifluoroethoxyphosphazene trimer and tetramer through side group exchange. However, this process was further characterized by nucleophilic attack on the α-carbon of the 2,2,2-trifluoroethoxy groups, leading to the formation of species with an ONa unit and bis(trifluoroethyl) ether as a side product (Liu et al., 2012).
Spectral Properties in Metal-Free Phthalocyaninate
The synthesis of tetra-trifluoroethoxy substituted metal-free phthalocyaninate (H2PcF) and the examination of its spectral properties revealed significant findings. H2PcF demonstrated intense absorption in the visible region spectrum, especially in the phototherapeutic window (600-800 nm), and exhibited strong fluorescence with a high fluorescence quantum yield. These spectral characteristics suggest potential applications of H2PcF in photoelectric materials or phototherapy fields due to its favorable solubility and spectral properties (Huang, 2011).
Preparation of Aryltrifluoroethyl Ether Derivatives
The study introduced an effective method for preparing 2,2,2-trifluoroethyl ethers via direct nucleophilic substitution. The method allowed for the successful synthesis of various trifluoroethyl aryl and trifluoethoxylpyridine ether derivatives. Notably, the yield of 4-(2,2,2-trifluoroethoxy) phenol, previously unreported in the literature, reached 83.6%. The research also delved into the effects of catalyst amount, solvent, and temperature on the trifluoroethylation reactions, providing insights into optimizing these reactions for better yields and understanding the reaction dynamics (Chen, 2008).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and using personal protective equipment .
Relevant Papers
The paper “2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides” discusses the use of the 2,2,2-trifluoroethoxy group as an alternative leaving group for hydrolytically unstable heteroaryl chlorides . This group provides improved shelf stability while maintaining reactivity toward nucleophiles in S N Ar reactions .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLQMEMHOVBEGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517689 | |
Record name | 4-(2,2,2-Trifluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129560-99-2 | |
Record name | 4-(2,2,2-Trifluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,2,2-trifluoroethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-(2,2,2-Trifluoroethoxy)phenol described in the paper?
A1: The paper introduces a novel and efficient method for synthesizing this compound via direct nucleophilic substitution. This compound, previously unreported in scientific literature [], was achieved with a remarkable yield of 83.6% []. The reaction involves reacting 4-bromophenol with sodium 2,2,2-trifluoroethylate in the presence of copper iodide (CuI) as a catalyst []. This method offers a valuable pathway for obtaining this previously unsynthesized compound, potentially opening doors for further research and applications.
Q2: What factors were found to influence the yield of this compound during its synthesis?
A2: The research investigated various reaction parameters that impact the yield of this compound. The study revealed that using a 1:4 molar ratio of 4-bromophenol to CuI, employing dimethylacetamide (DMAC) as the solvent, and maintaining a reaction temperature of 130°C resulted in the highest yield of 85.93% []. These findings provide valuable insights for optimizing the synthesis process to obtain the highest possible yield of this novel compound.
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